

Spectroscopic Analysis of Griseofulvic Acid Derivatives: A Technical Guide

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Compound of Interest

Compound Name: *Griseofulvic Acid*

Cat. No.: *B601506*

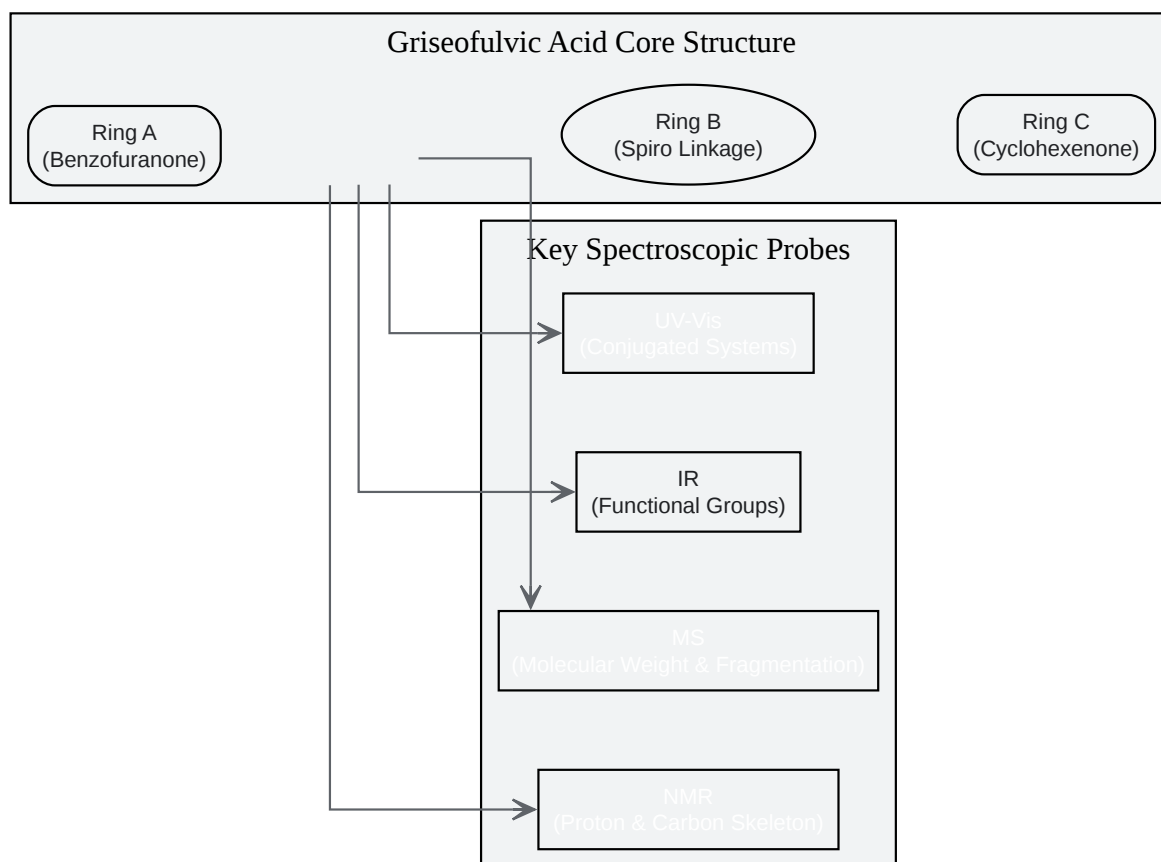
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the spectroscopic techniques used to characterize **Griseofulvic Acid** and its derivatives. Griseofulvin, a potent antifungal agent produced by *Penicillium* species, and its analogues are of significant interest in medicinal chemistry due to their biological activities.^{[1][2]} Detailed structural elucidation is paramount for understanding structure-activity relationships (SAR) and for the development of new therapeutic agents.^[1] This guide summarizes key quantitative data, presents detailed experimental protocols, and visualizes essential workflows and structures to aid researchers in this field.

Core Structure and Spectroscopic Significance

Griseofulvic acid serves as a versatile synthon for the preparation of a wide array of derivatives.^[2] The modification of its core structure—a spirocyclic system comprising a benzofuranone and a cyclohexenone ring—leads to changes in its spectroscopic properties. Understanding these changes is crucial for confirming the successful synthesis of new analogues and for their structural verification. The primary spectroscopic methods employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.



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Caption: Core structure of **Griseofulvic Acid** and key spectroscopic techniques.

Quantitative Spectroscopic Data

The following tables summarize the characteristic spectroscopic data for Griseofulvin and some of its derivatives, compiled from various studies. These tables are intended to serve as a reference for the identification and comparison of related compounds.

^1H and ^{13}C NMR Spectroscopic Data

NMR spectroscopy is a cornerstone for the structural elucidation of Griseofulvin derivatives. The chemical shifts (δ) are reported in parts per million (ppm).

Table 1: ¹H NMR Data for Griseofulvin and Derivatives (in CDCl₃)

Position	Griseofulvin (δ, ppm)	7-Dechlorogriseofulvin (δ, ppm)
H-3'	5.53 (s)	5.46 (s)
H-5'	3.10 (m)	3.05 (m)
H-6'α	2.33 (dd)	2.27 (dd)
H-6'β	2.60 (dd)	2.55 (dd)
H-5	6.09 (s)	6.01 (d)
H-7	-	5.95 (d)
4-OCH ₃	3.94 (s)	3.90 (s)
6-OCH ₃	3.96 (s)	3.92 (s)
2'-OCH ₃	3.85 (s)	3.80 (s)
6'-CH ₃	1.15 (d)	1.10 (d)

Table 2: ¹³C NMR Data for Griseofulvin and Derivatives (in CDCl₃)

Position	Griseofulvin (δ , ppm)	7-Dechlorogriseofulvin (δ , ppm)
C-2	191.5	191.8
C-3	105.9	106.1
C-4	163.5	163.8
C-5	91.4	91.6
C-6	166.4	166.7
C-7	113.8	97.5
C-3a	170.8	171.1
C-7a	102.2	102.5
C-2'	174.1	174.4
C-3'	96.7	96.9
C-4'	196.8	197.1
C-5'	45.2	45.4
C-6'	34.9	35.1
4-OCH ₃	56.1	56.3
6-OCH ₃	56.5	56.7
2'-OCH ₃	56.8	57.0
6'-CH ₃	21.4	21.6

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) is critical for determining the molecular formula of new derivatives. The fragmentation patterns observed in MS/MS experiments provide valuable structural information.

Table 3: High-Resolution Mass Spectrometry Data for Selected Griseofulvin Derivatives

Compound	Molecular Formula	Calculated [M+H] ⁺ (m/z)	Measured [M+H] ⁺ (m/z)
(±)-6'-Hydroxy-7-dechlorogriseofulvin	C ₁₇ H ₁₉ O ₇	335.11253	335.11221
7-Bromogriseofulvin	C ₁₇ H ₁₇ BrO ₆	411.01813	411.01798

The fragmentation of the Griseofulvin core often involves characteristic losses, such as the loss of CO, CH₃, and OCH₃ groups, which can be diagnostic for identifying the structural class.

IR and UV-Vis Spectroscopic Data

IR spectroscopy is used to identify key functional groups, while UV-Vis spectroscopy provides information about the conjugated systems within the molecule.

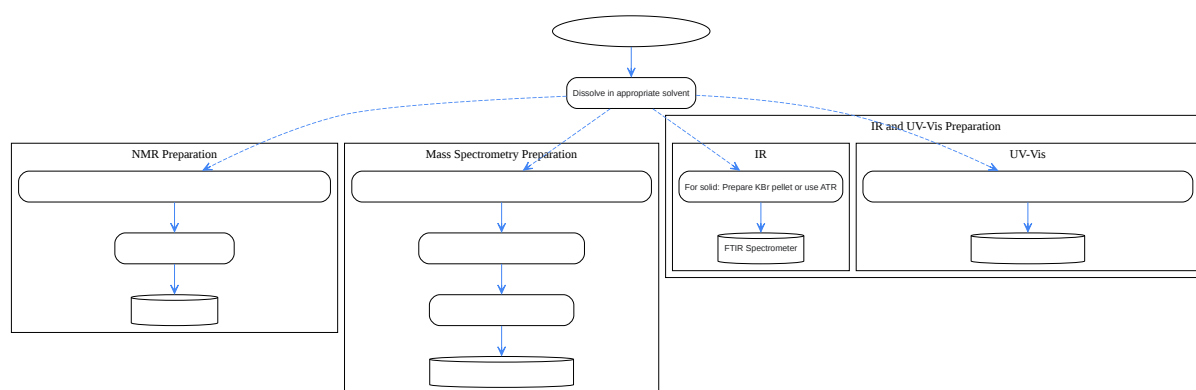
Table 4: Characteristic IR and UV-Vis Absorption Data for Griseofulvin

Spectroscopic Technique	Characteristic Peaks/Maxima	Functional Group/Transition
IR (cm ⁻¹)	~3397	O-H stretch (for hydroxylated derivatives)
~1697	C=O stretch (ketone)	
~1616	C=C stretch (aromatic)	
~1587	C=C stretch (enone)	
~1157, 1039	C-O stretch (ether)	
UV-Vis (nm) in Methanol	~287-295	π → π* transition
~211-212	π → π* transition	

Experimental Protocols

Detailed and consistent experimental protocols are essential for obtaining reproducible and high-quality spectroscopic data.

Sample Preparation for Spectroscopic Analysis



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Caption: General workflow for sample preparation for various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

- **Sample Preparation:** Accurately weigh 1-5 mg of the purified Griseofulvin derivative and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a clean vial.

- Transfer: Transfer the solution to a 5 mm NMR tube.
- Instrumentation: Acquire ^1H and ^{13}C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher.^[1]
- ^1H NMR Acquisition:
 - Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
 - Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
 - Set the relaxation delay (d1) to at least 1 second (or 5 times the longest T1 for quantitative measurements).
- ^{13}C NMR Acquisition:
 - Set the spectral width to cover the expected range of carbon signals (e.g., 0-220 ppm).
 - Use a proton-decoupled pulse sequence.
 - A higher number of scans will be required compared to ^1H NMR (e.g., 1024 or more) due to the low natural abundance of ^{13}C .
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).

Mass Spectrometry (MS) Protocol

- Sample Preparation: Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a volatile solvent such as methanol or acetonitrile.^[3]
- Dilution: Dilute the stock solution to a final concentration of 1-10 $\mu\text{g/mL}$ using the mobile phase solvent system.
- Filtration: Filter the diluted sample through a 0.22 μm syringe filter to remove any particulates.^[4]

- Instrumentation: Analyze the sample using a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, equipped with an electrospray ionization (ESI) source.[5]
- Data Acquisition:
 - Acquire data in both positive and negative ionization modes to obtain comprehensive information.[5]
 - Perform full scan analysis to determine the accurate mass of the molecular ion.
 - Conduct tandem MS (MS/MS) experiments on the parent ion to obtain fragmentation data for structural confirmation.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy Protocols

Infrared (IR) Spectroscopy:

- Sample Preparation (Solid):
 - KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.[6]
- Data Acquisition: Record the IR spectrum over the range of 4000-400 cm^{-1} . [6]
- Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

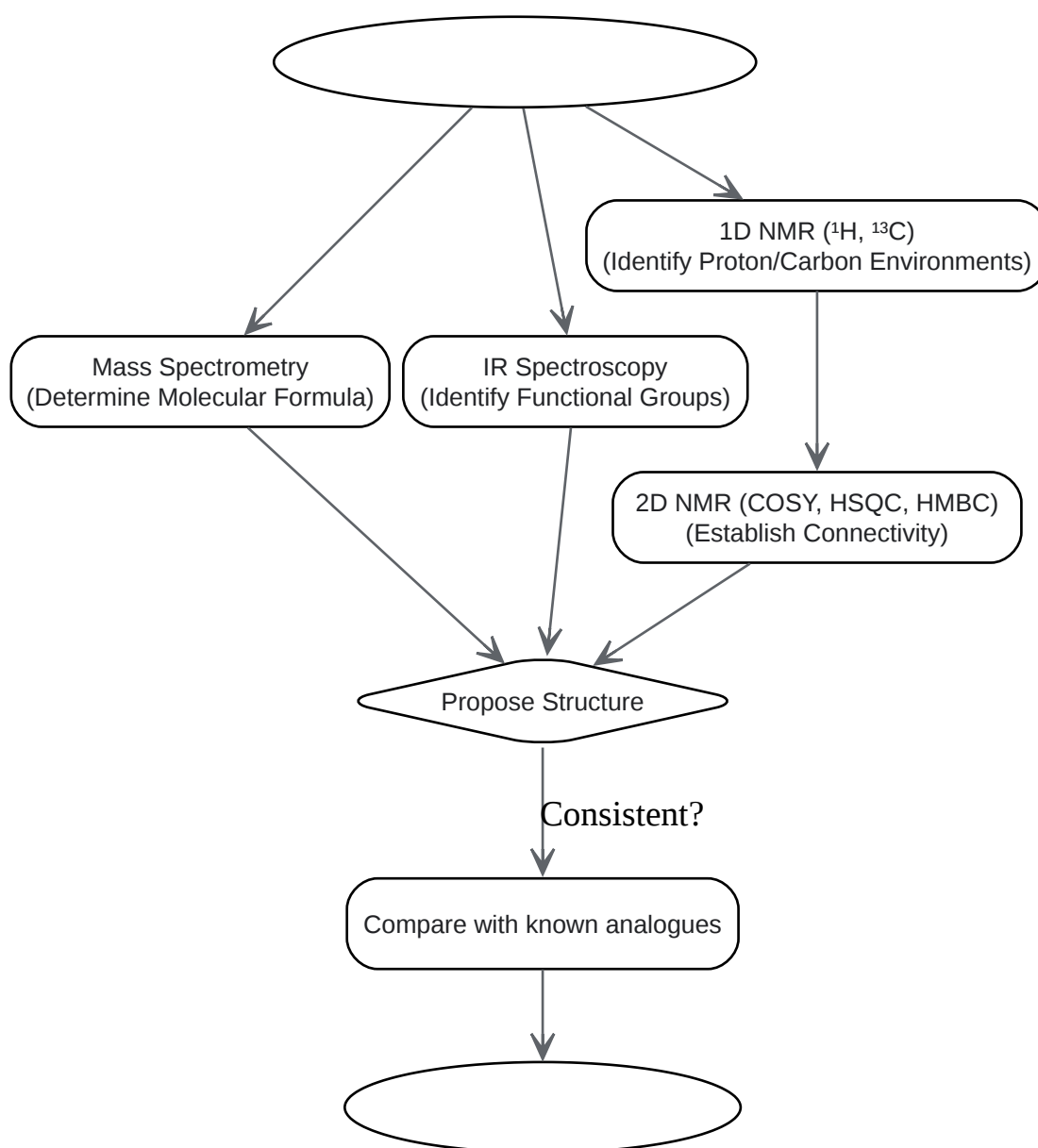
Ultraviolet-Visible (UV-Vis) Spectroscopy:

- Sample Preparation: Prepare a dilute solution of the sample (typically in the $\mu\text{g/mL}$ range) using a spectroscopic grade solvent (e.g., methanol or ethanol).[7]
- Data Acquisition: Record the UV-Vis spectrum over a wavelength range of approximately 200-400 nm using a spectrophotometer.[8]

- Analysis: Determine the wavelength of maximum absorbance (λ_{max}), which is characteristic of the electronic transitions within the molecule's chromophores.[7]

Logical Relationships in Spectroscopic Analysis

The interpretation of spectroscopic data is a logical process that involves integrating information from multiple techniques to arrive at a conclusive structure.



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Caption: Logical workflow for structural elucidation using multiple spectroscopic techniques.

Conclusion

The spectroscopic analysis of **Griseofulvic Acid** derivatives is a multi-faceted process that relies on the synergistic use of NMR, MS, IR, and UV-Vis techniques. This guide provides a foundational framework for researchers, offering standardized data for comparison, detailed experimental protocols for reproducibility, and logical workflows for structural elucidation. By adhering to these principles, scientists can confidently characterize novel Griseofulvin analogues, paving the way for the discovery of new therapeutic agents with enhanced efficacy and safety profiles.

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